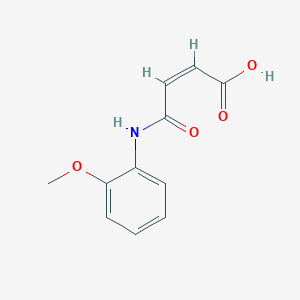
N-(2-METHOXYPHENYL)MALEAMIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHOXYPHENYL)MALEAMIC ACID is an organic compound with the molecular formula C11H11NO4 It is known for its unique structure, which includes an aniline derivative and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)MALEAMIC ACID typically involves the reaction of 2-methoxyaniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
化学反応の分析
Types of Reactions
N-(2-METHOXYPHENYL)MALEAMIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
Synthesis and Derivatives
The synthesis of N-(2-methoxyphenyl)maleamic acid involves the reaction of maleic anhydride with a primary amine, specifically 2-methoxyaniline. This process can lead to various derivatives that exhibit distinct biological activities. The cyclodehydration of maleamic acids forms maleimides, which are crucial in drug development and materials science .
Antiparasitic Activity
Recent studies have highlighted the efficacy of compounds derived from maleamic acids, including this compound, against parasitic infections. For instance, a compound similar to N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine has shown promising results in reducing the parasite load of Leishmania mexicana by 71% in experimental models of cutaneous leishmaniasis. The mechanism involves the induction of reactive oxygen species (ROS) leading to parasite apoptosis .
Antiviral and Antibacterial Properties
Research indicates that maleimide derivatives exhibit anti-virulence activity against various pathogens. For example, compounds structurally related to this compound have been shown to inhibit biofilm formation and filamentation in fungal pathogens, suggesting potential applications in treating infections caused by Candida species .
Case Study 1: Leishmaniasis Treatment
A study conducted on the leishmanicidal activity of a compound analogous to this compound demonstrated significant reductions in parasite load and alterations in cellular morphology indicative of apoptosis. The compound's IC50 value was found to be within the micromolar range, showcasing its potency against L. mexicana .
Case Study 2: Inhibition of Fungal Virulence
Another investigation focused on the inhibitory effects of maleimide compounds on fungal virulence factors. The study reported that these compounds could effectively reduce filamentation and biofilm formation in Candida species, indicating their potential as therapeutic agents against fungal infections .
作用機序
The mechanism of action of N-(2-METHOXYPHENYL)MALEAMIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid
- 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid
- 4-(4-(Difluoromethoxy)anilino)-4-oxobut-2-enoic acid
Uniqueness
N-(2-METHOXYPHENYL)MALEAMIC ACID is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
31460-26-1 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC名 |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
InChIキー |
HGLMERMZXFKZOL-SREVYHEPSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
異性体SMILES |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
正規SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
Key on ui other cas no. |
31460-26-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















